REACTION_CXSMILES
|
C([O:4][CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=O)C.C(OC(C)(C)C)(=O)C=C>C1(C)C=CC=CC=1>[OH:4][CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
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acetoxystyrene
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Quantity
|
2.919 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.538 kg
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was purged with nitrogen
|
Type
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TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
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Type
|
ADDITION
|
Details
|
diluted with an additional 12 L of toluene, and 248 L of heptane:isopropyl alcohol (30:1)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with 24 L heptane
|
Type
|
CUSTOM
|
Details
|
The solid was recrystalized
|
Type
|
DISSOLUTION
|
Details
|
by first dissolving it in 15 L acetone
|
Type
|
ADDITION
|
Details
|
adding 300 L isopropyl alcohol:water (51:24 v/v)
|
Type
|
FILTRATION
|
Details
|
The product was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with 30 L 1:1 isoproyl alcohol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, and then dried at 50-55° C. under vacuum to a constant weight
|
Name
|
|
Type
|
|
Smiles
|
OC=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |